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molecular formula C11H17ClN2 B8457136 6-Chloro-2,4-diisopropyl-3-aminopyridine CAS No. 133980-65-1

6-Chloro-2,4-diisopropyl-3-aminopyridine

Cat. No. B8457136
M. Wt: 212.72 g/mol
InChI Key: ABKSYZFBMOLMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05077304

Procedure details

30.0 g of 6-chloro-2,4-diisopropyl-3-nitropyridine are dissolved in 450 ml of tetrahydrofuran and, after the addition of 30.0 g of Raney nickel (suspended in ethanol), hydrogenated under a hydrogen pressure of 20 bar at from +30° C. to +35° C. The reaction mixture is filtered over diatomaceous earth and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (eluant: ethyl acetate/hexane 3). 6-Chloro-2,4-diisopropyl-3-aminopyridine is obtained in the form of a clear crystalline powder, m.p. 53°-56° C.
Name
6-chloro-2,4-diisopropyl-3-nitropyridine
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([N+:11]([O-])=O)=[C:4]([CH:14]([CH3:16])[CH3:15])[CH:3]=1.[H][H]>O1CCCC1.[Ni]>[Cl:1][C:2]1[N:7]=[C:6]([CH:8]([CH3:9])[CH3:10])[C:5]([NH2:11])=[C:4]([CH:14]([CH3:16])[CH3:15])[CH:3]=1

Inputs

Step One
Name
6-chloro-2,4-diisopropyl-3-nitropyridine
Quantity
30 g
Type
reactant
Smiles
ClC1=CC(=C(C(=N1)C(C)C)[N+](=O)[O-])C(C)C
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
30 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at from +30° C. to +35° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered over diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel (eluant: ethyl acetate/hexane 3)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=N1)C(C)C)N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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